3-Iodo-4-tert-pentylbenzoic acid
Description
3-Iodo-4-tert-pentylbenzoic acid is a halogenated benzoic acid derivative featuring an iodine atom at the 3-position and a bulky tert-pentyl (2,2-dimethylpropyl) group at the 4-position of the aromatic ring. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its unique steric and electronic properties. The tert-pentyl group enhances hydrophobicity and steric hindrance, which can influence reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
1131588-21-0 |
|---|---|
Molecular Formula |
C12H15IO2 |
Molecular Weight |
318.15 g/mol |
IUPAC Name |
3-iodo-4-(2-methylbutan-2-yl)benzoic acid |
InChI |
InChI=1S/C12H15IO2/c1-4-12(2,3)9-6-5-8(11(14)15)7-10(9)13/h5-7H,4H2,1-3H3,(H,14,15) |
InChI Key |
DSXDMGOYNKPGFL-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=C(C=C(C=C1)C(=O)O)I |
Canonical SMILES |
CCC(C)(C)C1=C(C=C(C=C1)C(=O)O)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 3-iodo-4-tert-pentylbenzoic acid and related compounds:
*Estimates based on substituent contributions where explicit data were unavailable.
Steric and Electronic Effects
- 3-Iodo-4-tert-pentylbenzoic acid : The tert-pentyl group introduces significant steric bulk, reducing reactivity in nucleophilic substitution reactions compared to smaller substituents like methyl. Its electron-donating nature slightly decreases the acidity of the carboxylic acid group (higher pKa) relative to electron-withdrawing substituents .
- 3-Iodo-4-methylbenzoic acid : The smaller methyl group offers minimal steric hindrance, enabling easier functionalization. Its lower LogP (~2.5) suggests better aqueous solubility than the tert-pentyl analog, making it preferable for formulations requiring moderate hydrophilicity .
Research Findings
- Reactivity in Cross-Coupling Reactions : The iodine atom in 3-iodo-4-tert-pentylbenzoic acid facilitates Suzuki-Miyaura cross-coupling, but steric hindrance from the tert-pentyl group slows reaction kinetics compared to 3-iodo-4-methylbenzoic acid .
- Thermal Stability: The tert-pentyl group enhances thermal stability, as evidenced by higher decomposition temperatures (Td > 200°C) compared to morpholino or azido derivatives, which degrade below 180°C .
Q & A
Q. What are the optimal synthetic routes for preparing 3-Iodo-4-tert-pentylbenzoic acid with high purity?
- Methodological Answer : The synthesis typically involves alkylation of the benzoic acid core followed by selective iodination. For alkylation, tert-pentyl groups can be introduced via Friedel-Crafts alkylation or nucleophilic substitution under anhydrous conditions. Iodination at the 3-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Purification via recrystallization from ethanol/water mixtures (1:3 v/v) yields >95% purity, as validated by HPLC .
Q. How should researchers characterize the molecular structure and purity of 3-Iodo-4-tert-pentylbenzoic acid?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-pentyl and iodine positions) and FT-IR to verify carboxylic acid functionality (C=O stretch at ~1680–1700 cm⁻¹). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Mass spectrometry (ESI-MS) further confirms molecular weight (expected [M+H]⁺ = 322.04 g/mol) .
Q. What solubility challenges arise with this compound, and how can they be mitigated?
- Methodological Answer : The compound exhibits low aqueous solubility due to its hydrophobic tert-pentyl group. Solubility in DMSO (≥50 mg/mL) makes it suitable for in vitro assays. For in vivo studies, prepare a 10 mM stock in 0.1 M sodium bicarbonate (pH 8.5) and sonicate for 15 minutes. Avoid prolonged heating (>60°C) to prevent degradation .
Advanced Research Questions
Q. How do contradictory reports on iodination efficiency in substituted benzoic acids impact experimental design?
- Methodological Answer : Discrepancies in iodination yields (e.g., 40–80% in similar analogs like 3-Iodo-5-nitrobenzoic acid) often stem from competing side reactions (e.g., dealkylation or over-iodination). To address this:
Q. What strategies resolve stability issues during long-term storage of 3-Iodo-4-tert-pentylbenzoic acid?
- Methodological Answer : Degradation via iodine loss or oxidation is observed under light or humidity. Stability studies recommend:
Q. How can computational modeling predict the reactivity of 3-Iodo-4-tert-pentylbenzoic acid in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the iodine atom’s electronic effects. The iodine’s σ-hole interaction enhances Suzuki-Miyaura coupling efficiency with aryl boronic acids. Validate predictions experimentally using Pd(PPh₃)₄ catalyst in THF/water (3:1) at 80°C. Compare yields with non-iodinated analogs to quantify the iodine’s role .
Q. What experimental controls are critical when analyzing biological activity to avoid artifacts?
- Methodological Answer :
- Include a deiodinated control (e.g., 4-tert-pentylbenzoic acid) to isolate iodine’s contribution to bioactivity.
- Test against DMSO vehicle controls (≤0.1% v/v) to rule out solvent cytotoxicity.
- Use stability-matched analogs (e.g., 3-Bromo-4-tert-pentylbenzoic acid) to differentiate halogen-specific effects .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points for iodinated benzoic acid derivatives?
- Methodological Answer : Variations in melting points (e.g., 3-Iodo-4-methylbenzoic acid: 123–124°C vs. 287.5–293.5°C for 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) arise from differences in crystal packing or purity. Use differential scanning calorimetry (DSC) to measure phase transitions and powder XRD to confirm polymorphism. Re-crystallize from multiple solvents (e.g., ethanol vs. acetone) to isolate pure polymorphs .
Research Design Considerations
Q. What steps ensure reproducibility in SAR studies involving tert-pentyl and iodine substitutions?
- Methodological Answer :
- Synthesize a congeneric series (e.g., 3-Iodo-4-tert-pentyl, 3-Iodo-4-isopropyl, 3-Bromo-4-tert-pentyl).
- Standardize assay conditions (e.g., fixed cell passage number, serum-free media).
- Apply multivariate statistical analysis (e.g., PCA) to decouple steric (tert-pentyl) vs. electronic (iodine) effects .
Ethical and Safety Guidelines
Q. What safety protocols are essential for handling iodinated aromatic compounds?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coat) to prevent inhalation/contact.
- Neutralize waste with 10% sodium thiosulfate to reduce iodine volatility.
- Monitor air quality for iodine vapor (permissible exposure limit: 0.1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
